Isomintlactone,(-)-

Description

BenchChem offers high-quality Isomintlactone,(-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isomintlactone,(-)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

16434-37-0 |

|---|---|

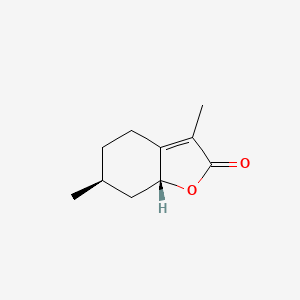

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |

InChI Key |

VUVQBYIJRDUVHT-IMTBSYHQSA-N |

Isomeric SMILES |

C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |

Canonical SMILES |

CC1CCC2=C(C(=O)OC2C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (-)-Isomintlactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomintlactone is a naturally occurring monoterpenoid lactone found as a minor component in the essential oil of peppermint (Mentha piperita)[1]. It contributes to the characteristic sweet, coconut, and coumarin-like aroma of peppermint oil[2]. As a member of the benzofuran class of organic compounds, (-)-Isomintlactone possesses a bicyclic structure containing a fused furanone and cyclohexane ring[3][4]. The study of terpenoids with lactone moieties is of significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[5][6]. This guide provides a comprehensive overview of the chemical properties of (-)-Isomintlactone, including its physicochemical characteristics, spectral data, chemical reactivity, and relevant experimental protocols.

Physicochemical Properties

(-)-Isomintlactone is a crystalline solid at room temperature[2]. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂ | [7][8][9][10] |

| Molecular Weight | 166.22 g/mol | [2][7][8][9][10] |

| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [7][9] |

| CAS Number | 208841-46-7 | [7][9] |

| Melting Point | 77-79 °C | [2] |

| Optical Rotation [α]D | -51.8° (c=10, EtOH) for the enantiomer (+)-isomintlactone is +76.9° (c=5, EtOH) | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and oils | [2] |

| Boiling Point | 100-112 °C at 2 mmHg (for a mixture containing mintlactone) | [1] |

Spectroscopic Data

The structural elucidation of (-)-Isomintlactone is supported by various spectroscopic techniques.

| Spectroscopic Technique | Key Findings and Data | Source |

| ¹H NMR | Signals corresponding to the methyl groups, methylene protons, and methine protons of the bicyclic structure. | [1] |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, olefinic carbons, and the aliphatic carbons of the cyclohexane ring. | [3][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the α,β-unsaturated γ-lactone ring. A strong band around 1750 cm⁻¹ (C=O stretching of the lactone) and a band around 1690 cm⁻¹ (C=C stretching). | [1] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/e 166. | [1] |

Chemical Reactivity and Synthesis

The chemical reactivity of (-)-Isomintlactone is primarily dictated by its lactone ring and the carbon-carbon double bond.

-

Lactone Ring: The lactone is susceptible to nucleophilic attack, particularly under basic conditions, which can lead to ring-opening to form the corresponding hydroxy acid. It is generally stable under acidic conditions[2].

-

Carbon-Carbon Double Bond: The double bond can undergo typical alkene reactions such as hydrogenation, epoxidation, and halogenation[2].

The synthesis of (-)-Isomintlactone has been achieved through various routes, often starting from other monoterpenes like (-)-isopulegol. A common strategy involves the construction of the fused butenolide structure.

Below is a generalized workflow for a common synthetic approach to (-)-Isomintlactone.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. aensiweb.com [aensiweb.com]

- 3. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Isomintlactone (FDB014920) - FooDB [foodb.ca]

- 5. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 7. rsc.org [rsc.org]

- 8. customs.go.jp [customs.go.jp]

- 9. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Lactone: A Technical Guide to the Natural Sources and Isolation of (-)-Isomintlactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomintlactone, a monoterpenoid lactone belonging to the benzofuran class, is a naturally occurring compound found in select aromatic plants.[1] While present in relatively low concentrations, its unique chemical structure and potential biological activities, shared with other terpenoid lactones, make it a molecule of significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known natural sources of (-)-Isomintlactone, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities, drawing parallels with structurally related compounds.

Natural Sources of (-)-Isomintlactone

(-)-Isomintlactone is primarily found as a minor constituent in the essential oils of various mint species (Mentha). The concentration of this and other volatile compounds in mint plants can vary significantly based on the species, geographical location, and harvesting time.

Table 1: Natural Sources and Quantitative Data of Mintlactone Isomers

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Geographic Origin |

| Mentha piperita L. | Leaves | Mintlactone* | 10.62% | Ouezzane, Morocco |

*Note: The cited study identified "mintlactone." It is highly probable that this includes a mixture of isomers, with (-)-Isomintlactone being a key component. Further chiral analysis would be required for definitive quantification of the levorotatory isomer.

Isolation and Purification of (-)-Isomintlactone

The isolation of (-)-Isomintlactone from its natural sources is a multi-step process that begins with the extraction of the essential oil, followed by purification techniques to separate the target compound from the complex mixture of other volatile molecules.

Experimental Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard method for obtaining essential oil from Mentha species.

Materials:

-

Fresh or dried aerial parts (leaves and stems) of Mentha piperita or Mentha cardiaca

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

The plant material is placed in a round-bottom flask and fully submerged in distilled water.

-

The flask is connected to a Clevenger-type apparatus and heated to boiling.

-

The steam and volatile oils are condensed and collected in the graduated tube of the Clevenger apparatus.

-

The distillation process is typically carried out for 3-4 hours.

-

The collected essential oil is separated from the aqueous layer.

-

The oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The yield of the essential oil is calculated based on the initial weight of the plant material.

Experimental Protocol 2: Purification by Fractional Distillation under Reduced Pressure

Fractional distillation is employed to separate the components of the essential oil based on their boiling points. As (-)-Isomintlactone is a minor component, this step helps to enrich the fraction containing the target lactone.

Materials:

-

Crude peppermint essential oil

-

Vigreux column or other fractionating column

-

Distillation apparatus with vacuum adaptation

-

Heating mantle with a magnetic stirrer

-

Vacuum pump and pressure gauge

Procedure:

-

The crude essential oil is placed in the distillation flask.

-

The fractional distillation apparatus is assembled, ensuring all connections are airtight.

-

The pressure is reduced to a specific level (e.g., 5-10 mmHg) to lower the boiling points of the components and prevent thermal degradation.

-

The oil is heated, and fractions are collected at different temperature ranges.

-

Each fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions enriched in (-)-Isomintlactone.

Experimental Protocol 3: Final Purification by Column Chromatography

Column chromatography is a crucial step for the final purification of (-)-Isomintlactone from the enriched fractions.

Materials:

-

Fraction enriched with (-)-Isomintlactone

-

Silica gel (60-120 mesh) or Alumina

-

Glass chromatography column

-

Elution solvents (e.g., n-hexane, ethyl acetate, dichloromethane)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

A slurry of silica gel in a non-polar solvent (e.g., n-hexane) is prepared and packed into the chromatography column.

-

The enriched fraction, dissolved in a minimal amount of the non-polar solvent, is carefully loaded onto the top of the silica gel bed.

-

The column is eluted with a solvent system of increasing polarity (gradient elution). A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.

-

Fractions are collected sequentially in test tubes.

-

The composition of each fraction is monitored by TLC.

-

Fractions containing pure (-)-Isomintlactone (as determined by comparison with a standard or by spectroscopic analysis) are combined.

-

The solvent is removed under reduced pressure to yield the purified compound.

Visualization of the Isolation Workflow

Caption: General workflow for the isolation of (-)-Isomintlactone.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of (-)-Isomintlactone are scarce in the current scientific literature. However, extensive research on other structurally similar sesquiterpene lactones, such as isoalantolactone, provides valuable insights into the potential mechanisms of action for (-)-Isomintlactone.

Cytotoxicity in Cancer Cell Lines

Isoalantolactone has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those of the lung, prostate, and colon. The primary mechanism of this cytotoxicity is believed to be the induction of apoptosis.

Table 2: Cytotoxic Activity of Isoalantolactone (a related sesquiterpene lactone)

| Cell Line | Cancer Type | IC50 (µM) |

| SK-MES-1 | Human Lung Squamous Carcinoma | ~20-40 |

| DU145 | Human Prostate Carcinoma | Varies |

| PC-3 | Human Prostate Carcinoma | Varies |

Potential Signaling Pathway: Inhibition of NF-κB

A key anti-inflammatory and pro-apoptotic mechanism of several sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Isoalantolactone has been shown to inhibit the constitutive activation of NF-κB in cancer cells. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of anti-apoptotic genes and promoting cell death. It is plausible that (-)-Isomintlactone may exert similar effects.

Caption: Hypothesized inhibition of the NF-κB pathway by (-)-Isomintlactone.

Conclusion and Future Directions

(-)-Isomintlactone represents an intriguing natural product with potential for further scientific investigation. While its natural abundance is low, the development of efficient and scalable isolation protocols is crucial for enabling comprehensive biological studies. Future research should focus on:

-

Quantitative Analysis: Detailed analysis of various Mentha species and cultivars to identify sources with higher concentrations of (-)-Isomintlactone.

-

Protocol Optimization: Development of optimized and validated protocols for the large-scale purification of (-)-Isomintlactone.

-

Biological Screening: Comprehensive in vitro and in vivo studies to elucidate the specific biological activities of (-)-Isomintlactone, including its cytotoxic, anti-inflammatory, and other pharmacological effects.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by (-)-Isomintlactone to understand its precise mechanism of action.

Such research will be instrumental in unlocking the full therapeutic potential of this fascinating monoterpenoid lactone.

References

The Architecture of Aroma: A Technical Guide to the Biosynthesis of Monoterpenoid Lactones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of monoterpenoid lactones. These compounds, integral to the aromatic profiles of many plants and possessing diverse biological activities, are of significant interest to the pharmaceutical, fragrance, and food industries. This document outlines the core enzymatic steps, precursor molecules, and key intermediates, supported by quantitative data and detailed experimental protocols. Visualizations of the biosynthetic pathways and experimental workflows are provided to facilitate a comprehensive understanding of this complex process.

Core Biosynthetic Framework: From Simple Sugars to a Monoterpene Scaffold

The journey to monoterpenoid lactones begins with the universal C5 isoprene units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for their synthesis: the mevalonate (MVA) pathway, typically occurring in the cytosol, and the methylerythritol phosphate (MEP) pathway, which is active in the plastids.[1][2] Generally, the MEP pathway is the primary source of precursors for monoterpenes.[3]

These C5 units are then condensed in a head-to-tail fashion by geranyl diphosphate synthase (GPPS) to form the C10 precursor, geranyl diphosphate (GPP).[1][2] This linear molecule serves as the foundational scaffold for the vast array of monoterpenoids.

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR), a key regulatory enzyme.[3] A series of phosphorylations and a decarboxylation event then convert mevalonate into IPP.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions, including those catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of both IPP and DMAPP.[3]

Diversification and Functionalization: The Role of Terpene Synthases and Cytochrome P450s

The structural diversity of monoterpenes arises from the activity of a large family of enzymes known as terpene synthases (TPSs). These enzymes catalyze the cyclization of GPP into various cyclic and acyclic monoterpene skeletons.[4][5]

The subsequent and crucial steps leading to the formation of monoterpenoid lactones are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).[6] These versatile enzymes introduce oxygen atoms into the monoterpene backbone, leading to hydroxylations, dehydrogenations, and carboxylations that are prerequisites for lactone ring formation.

A prominent example is the biosynthesis of wine lactone, a bicyclic monoterpenoid lactone. In this pathway, the monoterpene linalool is hydroxylated, dehydrogenated, and then carboxylated by the cytochrome P450 enzyme VvCYP76F14 to produce 8-carboxylinalool. This precursor then undergoes a slow, acid-catalyzed cyclization to form the lactone.

Quantitative Insights into Monoterpenoid Lactone Biosynthesis

While comprehensive quantitative data for the entire monoterpenoid lactone biosynthetic pathway remains an active area of research, studies on related terpenoid pathways provide valuable insights into enzyme kinetics and metabolite fluxes. The following table summarizes representative quantitative data for key enzyme classes involved in this process.

| Enzyme Class | Enzyme Name | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Terpene Synthase | α-Humulene Synthase | Farnesyl Diphosphate (FDP) | 0.5 ± 0.1 | 0.042 ± 0.002 | Zingiber zerumbet | [3] |

| Cytochrome P450 | CYP76F14 | Linalool | Data not available | Data not available | Vitis vinifera |

Note: Quantitative data for many specific enzymes in the monoterpenoid lactone pathway are still being elucidated. The data for α-humulene synthase, a sesquiterpene synthase, is included to provide a general understanding of terpene synthase kinetics.

Experimental Protocols for Pathway Elucidation

The characterization of the monoterpenoid lactone biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression and Purification of Terpene Synthases and Cytochrome P450s

A common strategy for characterizing the function of biosynthetic enzymes is to express them in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

Protocol Outline:

-

Gene Amplification: The full-length coding sequence of the candidate terpene synthase or CYP is amplified from plant cDNA using PCR.

-

Vector Ligation: The amplified gene is ligated into an appropriate expression vector, often containing a purification tag (e.g., polyhistidine-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli or yeast strain.

-

Protein Expression: The transformed cells are cultured, and protein expression is induced (e.g., with IPTG for E. coli).

-

Cell Lysis and Purification: The cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

In Vitro Enzyme Assays

Once purified, the activity of the recombinant enzymes can be assessed in vitro.

Protocol for a Terpene Synthase Assay:

-

Reaction Mixture: A typical reaction mixture includes the purified terpene synthase, the substrate (e.g., GPP), a divalent metal cofactor (usually Mg²⁺), and a suitable buffer.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Product Extraction: The reaction products (monoterpenes) are extracted with an organic solvent (e.g., hexane).

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the specific monoterpenes produced.

Protocol for a Cytochrome P450 Assay:

-

Reconstituted System: In vitro assays for CYPs often require a reconstituted system that includes the purified CYP, a redox partner (cytochrome P450 reductase), and a source of electrons (NADPH).

-

Reaction Mixture: The reaction mixture contains the reconstituted CYP system, the monoterpene substrate, and a buffer.

-

Incubation and Extraction: Similar to the terpene synthase assay, the reaction is incubated, and the products are extracted.

-

Analysis: The hydroxylated or otherwise modified monoterpene products are analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

Visualizing the Biosynthetic Landscape

To provide a clear visual representation of the processes described, the following diagrams have been generated using the Graphviz DOT language.

Caption: Generalized biosynthetic pathway of monoterpenoid lactones.

Caption: Experimental workflow for enzyme characterization.

References

- 1. Cytochrome P450: In Vitro Methods and Protocols - Google 圖書 [books.google.com.hk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Assay of Endocannabinoid Oxidation by Cytochrome P450 | Springer Nature Experiments [experiments.springernature.com]

- 5. Enzyme kinetics of oxidative metabolism: cytochromes P450. | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

Stereoselective Synthesis of (-)-Isomintlactone: A Technical Guide

This technical guide provides an in-depth overview of the stereoselective synthesis of (-)-Isomintlactone, a naturally occurring monoterpene lactone. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic routes, complete with experimental protocols for key reactions and quantitative data to facilitate comparison and replication.

Introduction

(-)-Isomintlactone is a bicyclic monoterpene lactone found in the essential oils of various Mentha species. Its unique structure and potential biological activities have made it a target of interest for synthetic chemists. The stereoselective synthesis of (-)-Isomintlactone is a challenging task due to the presence of multiple contiguous stereocenters. This guide will focus on a prominent and effective strategy that utilizes a chiral pool approach, starting from the readily available natural product, (-)-isopulegol.

Synthetic Strategy Overview: Chiral Pool Synthesis from (-)-Isopulegol

An established and efficient route to (-)-Isomintlactone employs (-)-isopulegol as the chiral starting material. This strategy takes advantage of the inherent stereochemistry of the starting material to control the stereochemical outcome of the synthesis. The general workflow involves the formation of a key γ-hydroxy-α,β-unsaturated carboxylic acid, which then undergoes lactonization to form the bicyclic core of (-)-Isomintlactone.

Below is a diagram illustrating the logical flow of this synthetic approach.

Spectroscopic Profile of (-)-Isomintlactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring monoterpenoid, (-)-Isomintlactone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure

(-)-Isomintlactone, with the IUPAC name (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one, possesses the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its structure is characterized by a fused bicyclic system containing a γ-lactone ring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (-)-Isomintlactone, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4α | 2.48 | ddd | 17.0, 10.0, 1.5 |

| H-4β | 2.19 | ddd | 17.0, 5.0, 2.5 |

| H-5α | 1.85 | m | |

| H-5β | 1.35 | m | |

| H-6 | 2.05 | m | |

| H-7a | 4.60 | d | 9.5 |

| 3-CH₃ | 1.80 | s | |

| 6-CH₃ | 1.02 | d | 7.0 |

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 174.5 |

| C-3 | 119.8 |

| C-3a | 168.2 |

| C-4 | 30.8 |

| C-5 | 34.2 |

| C-6 | 31.5 |

| C-7 | 39.5 |

| C-7a | 84.5 |

| 3-CH₃ | 9.2 |

| 6-CH₃ | 21.8 |

Infrared (IR) Spectroscopic Data

| Functional Group | Absorption (cm⁻¹) |

| C=O (γ-lactone) | 1760 |

| C=C | 1640 |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 166 | 45 | [M]⁺ |

| 123 | 100 | [M - C₃H₇]⁺ |

| 95 | 85 | [M - C₄H₇O]⁺ |

| 81 | 90 | [C₆H₉]⁺ |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. Below are generalized experimental protocols for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet.

Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI) at 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like (-)-Isomintlactone.

The Multifaceted Therapeutic Potential of Terpenoid Lactones: A Technical Guide for Researchers

Introduction: Terpenoid lactones, a diverse class of secondary metabolites predominantly found in plants, have garnered significant scientific attention for their wide array of biological activities. Possessing complex and varied chemical structures, these compounds have demonstrated promising potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core biological activities of terpenoid lactones, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Anticancer Activity of Terpenoid Lactones

Terpenoid lactones exhibit potent cytotoxic and cytostatic effects against a variety of cancer cell lines, operating through multiple mechanisms of action. These include the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action

A primary mechanism by which terpenoid lactones exert their anticancer effects is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[2] Many terpenoid lactones, particularly sesquiterpene lactones, can inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and the promotion of programmed cell death in cancer cells.

Furthermore, some terpenoid lactones can induce apoptosis through the intrinsic mitochondrial pathway. For instance, alantolactone has been shown to induce apoptosis in human multiple myeloma cells by activating caspases 9 and 3, downregulating the anti-apoptotic protein Bcl-2, and upregulating the pro-apoptotic protein Bax.

Quantitative Anticancer Data

The cytotoxic potential of various terpenoid lactones has been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of prominent terpenoid lactones against a range of human cancer cell lines.

| Terpenoid Lactone | Cancer Cell Line | Cell Line Type | IC50 Value (µM) | Reference |

| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [3] |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [3] | |

| A549 | Lung Carcinoma | 4.3 | [1] | |

| TE671 | Medulloblastoma | 6.5 | [1] | |

| HT-29 | Colon Adenocarcinoma | 7.0 | [1] | |

| Artemisinin | A549 | Lung Cancer | 28.8 (µg/mL) | [4] |

| H1299 | Lung Cancer | 27.2 (µg/mL) | [4] | |

| Dihydroartemisinin | PC9 | Lung Cancer | 19.68 | [4] |

| NCI-H1975 | Lung Cancer | 7.08 | [4] | |

| CL-6 | Cholangiocarcinoma | 75 | [5] | |

| Hep-G2 | Hepatocarcinoma | 29 | [5] | |

| Artesunate | CL-6 | Cholangiocarcinoma | 131 | [5] |

| Hep-G2 | Hepatocarcinoma | 50 | [5] | |

| Andrographolide | MCF-7 | Breast Cancer | 63.19 ± 0.03 (24h) | [6] |

| MCF-7 | Breast Cancer | 32.90 ± 0.02 (48h) | [6] | |

| A375 | Malignant Melanoma | 12.07 (48h) | [7] | |

| C8161 | Malignant Melanoma | 10.92 (48h) | [7] | |

| HT-29 | Colon Cancer | 3.7 (µg/mL) | [7] | |

| KB | Oral Cancer | 106.2 (µg/mL) |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Terpenoid lactone stock solution (dissolved in DMSO)

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the terpenoid lactone solution. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1.5 to 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity of Terpenoid Lactones

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Terpenoid lactones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of many terpenoid lactones are attributed to their ability to suppress the NF-κB signaling pathway.[8] Pro-inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Terpenoid lactones can interfere with this pathway at multiple points, including the inhibition of IKK activity and the direct alkylation of the p65 subunit of NF-κB, preventing its DNA binding.

Another important mechanism is the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are key enzymes in the biosynthesis of prostaglandins and leukotrienes, respectively – potent mediators of inflammation.

Experimental Protocols for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes.

Materials:

-

Soybean lipoxygenase

-

Linoleic acid (substrate)

-

Borate buffer (pH 9.0)

-

UV-Vis spectrophotometer

-

Terpenoid lactone test solution

Procedure:

-

Enzyme Incubation: In a cuvette, mix the borate buffer, soybean lipoxygenase solution, and the terpenoid lactone test solution at various concentrations. Incubate for 3-10 minutes at 25°C.

-

Reaction Initiation: Add the linoleic acid substrate to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes. The formation of the hydroperoxide product from linoleic acid results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the percentage of LOX inhibition by comparing the rate of the reaction in the presence of the test compound to that of the control (without the inhibitor).

This assay determines the effect of a compound on the activity of nitric oxide synthase, which produces the pro-inflammatory mediator nitric oxide (NO).

Materials:

-

Nitric Oxide Synthase (NOS) enzyme

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Griess Reagent

-

96-well microplate reader

-

Terpenoid lactone test solution

Procedure:

-

Reaction Setup: In a 96-well plate, combine the NOS enzyme, L-arginine, NADPH, and the terpenoid lactone test solution at various concentrations in an appropriate buffer.

-

Incubation: Incubate the reaction mixture for a specified time at 37°C to allow for the production of nitric oxide.

-

Nitrite Detection: The NO produced is rapidly converted to nitrite. Add Griess Reagent to each well, which reacts with nitrite to form a colored azo dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The amount of nitrite produced is proportional to the NOS activity. Calculate the percentage of NOS inhibition by comparing the absorbance of the wells with the test compound to the control wells.

Antimicrobial Activity of Terpenoid Lactones

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Terpenoid lactones have emerged as a promising source of compounds with activity against a broad spectrum of bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial activity of terpenoid lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety.[9] This functional group can act as a Michael acceptor, allowing it to react with nucleophiles such as the sulfhydryl groups of amino acids in enzymes and other proteins, leading to their inactivation and disruption of cellular functions.[9]

Other proposed mechanisms include the disruption of the microbial cell membrane integrity, leading to the leakage of intracellular components, and the inhibition of microbial protein synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of terpenoid lactones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Terpenoid Lactone | Microorganism | MIC (µg/mL) | Reference |

| Guaianolide-type lactone 10 | Staphylococcus aureus | 0.32 | [10] |

| Escherichia fergusonii | 1.7 | [10] | |

| Guaianolide-type lactone 11 | Staphylococcus aureus | 1.4 | [10] |

| Escherichia fergusonii | 3.5 | [10] | |

| Acanthospermal B | Methicillin-resistant S. aureus | - | [10] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microplates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Terpenoid lactone stock solution

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the terpenoid lactone stock solution in the broth medium across the wells of a 96-well microplate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Terpenoid Lactones

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Several terpenoid lactones have shown promise as neuroprotective agents, offering potential therapeutic avenues for these debilitating conditions.

Mechanisms of Neuroprotective Action

The neuroprotective effects of terpenoid lactones are multifaceted. One key mechanism is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

Furthermore, the anti-inflammatory and antioxidant properties of terpenoid lactones contribute significantly to their neuroprotective effects. As neuroinflammation and oxidative stress are major contributors to neuronal damage in neurodegenerative diseases, the ability of these compounds to modulate these processes is of great therapeutic interest. Some terpenoids have also been shown to exert neuroprotection through the activation of the PI3K/Akt signaling pathway, which is involved in promoting neuronal survival and growth.[8]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

96-well microplate reader

-

Terpenoid lactone test solution

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the terpenoid lactone test solution at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5-15 minutes) at 37°C.

-

Reaction Initiation: Add DTNB and then the substrate ATCI to each well to start the reaction.

-

Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Data Analysis: The rate of the color change is proportional to the AChE activity. Calculate the percentage of AChE inhibition by comparing the reaction rate in the presence of the test compound to that of the control.

Conclusion

Terpenoid lactones represent a vast and structurally diverse group of natural products with significant therapeutic potential across a range of diseases. Their ability to modulate key signaling pathways involved in cancer, inflammation, microbial infections, and neurodegeneration makes them attractive candidates for drug discovery and development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating further investigation into the promising biological activities of these fascinating compounds. Continued research into the structure-activity relationships and mechanisms of action of terpenoid lactones will be crucial for unlocking their full therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Biosynthesis Investigations of Terpenoid, Alkaloid, and Flavonoid Antimicrobial Agents Derived from Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 8. Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. diposit.ub.edu [diposit.ub.edu]

In-Silico Modeling of (-)-Isomintlactone Receptor Binding: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Isomintlactone, a naturally occurring terpenoid lactone, belongs to a class of compounds known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2][3] However, the specific molecular targets and the precise mechanisms of action for (-)-Isomintlactone remain largely unelucidated. This technical guide provides a comprehensive in-silico workflow to identify potential protein receptors for (-)-Isomintlactone and to model its binding interactions. The methodologies detailed herein encompass target identification through reverse docking and pharmacophore-based screening, followed by in-depth binding analysis using molecular docking and molecular dynamics simulations. This document serves as a roadmap for researchers seeking to computationally explore the therapeutic potential of (-)-Isomintlactone and similar natural products where the primary receptor is unknown.

Introduction to (-)-Isomintlactone

(-)-Isomintlactone is a bicyclic monoterpenoid lactone. Terpenoid lactones are a diverse group of natural products recognized for their significant biological activities, which are often attributed to the presence of the lactone moiety.[1][2] While the broader class of terpenoids has been studied for various therapeutic applications, specific data on (-)-Isomintlactone is sparse. In-silico modeling presents a powerful, resource-efficient approach to hypothesize and investigate its molecular interactions, thereby guiding further experimental validation.

In-Silico Target Identification Workflow

Given the absence of a known receptor for (-)-Isomintlactone, the initial and most critical phase of the in-silico analysis is target identification. This process, often referred to as "target fishing," aims to find potential protein binding partners from a large database of macromolecular structures.[4][5][6]

Figure 1: Overall in-silico workflow for target identification and binding analysis of (-)-Isomintlactone.

Experimental Protocol: Reverse Docking

Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is docked against a large library of protein structures to identify potential binding partners.[7][8][9]

Methodology:

-

Ligand Preparation:

-

Obtain the 3D structure of (-)-Isomintlactone in SDF or MOL2 format.

-

Using a molecular modeling tool (e.g., AutoDock Tools), add polar hydrogens and compute Gasteiger charges.

-

Save the prepared ligand structure in PDBQT format, which includes information on atom types and torsional degrees of freedom.

-

-

Receptor Library Preparation:

-

Compile a library of 3D protein structures. This can be a curated set of proteins associated with a particular disease or the entire Protein Data Bank (PDB).

-

For each protein, remove water molecules and existing ligands.

-

Add polar hydrogens and assign appropriate charges.

-

Convert each protein structure into the PDBQT format.

-

-

Docking Simulation:

-

Utilize a docking program such as AutoDock Vina.

-

For each protein in the library, define a search space (grid box) that encompasses the entire protein surface to perform a "blind docking."

-

Execute the docking of the prepared (-)-Isomintlactone ligand against each prepared protein receptor.

-

-

Results Analysis and Target Prioritization:

-

Rank the protein targets based on the predicted binding affinity (e.g., Gibbs free energy, ΔG) from the docking scores.

-

Filter the results based on biological relevance and prioritize the top-scoring, biologically plausible targets for further analysis.

-

Figure 2: Conceptual diagram of the reverse docking process.

Experimental Protocol: Pharmacophore-Based Screening

This method involves creating a 3D pharmacophore model of (-)-Isomintlactone, which represents the spatial arrangement of its essential chemical features for biological activity. This model is then used to screen a database of protein structures to find proteins with binding sites that complement the pharmacophore.[7][10][11]

Methodology:

-

Pharmacophore Model Generation:

-

Based on the structure of (-)-Isomintlactone, identify key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

-

Generate a 3D pharmacophore model that defines the spatial relationships between these features.

-

-

Database Screening:

-

Utilize a database of protein structures (e.g., PDB) where potential binding sites have been pre-calculated and characterized by their pharmacophoric features.

-

Screen this database using the generated (-)-Isomintlactone pharmacophore model to identify proteins with complementary binding pockets.

-

-

Hit List Refinement:

-

The screening will produce a list of "hit" proteins.

-

Rank these hits based on a scoring function that evaluates the quality of the pharmacophore fit.

-

Prioritize the top-ranked proteins for subsequent molecular docking studies.

-

Molecular Docking with Putative Receptors

Once a list of putative protein targets is generated, molecular docking is performed to predict the binding conformation and affinity of (-)-Isomintlactone within the active site of each prioritized receptor.[12][13][14]

Experimental Protocol: Molecular Docking with AutoDock Vina

Methodology:

-

Ligand and Receptor Preparation:

-

Prepare the (-)-Isomintlactone ligand and the selected receptor PDB files as described in the reverse docking protocol (Section 2.1), resulting in PDBQT files.

-

-

Grid Box Definition:

-

Identify the active or allosteric site of the receptor based on literature or binding site prediction tools.

-

Define the coordinates and dimensions of a grid box that encompasses this binding site.

-

-

Configuration File:

-

Create a configuration text file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

-

Running AutoDock Vina:

-

Execute the docking simulation from the command line using the Vina executable and the configuration file.

-

Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

-

-

Analysis of Results:

-

Visualize the docked poses using molecular visualization software (e.g., PyMOL, Discovery Studio).

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between (-)-Isomintlactone and the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulation

To assess the stability of the docked (-)-Isomintlactone-receptor complex and to observe its dynamic behavior over time, a molecular dynamics (MD) simulation is performed.[15][16][17]

Experimental Protocol: MD Simulation using GROMACS

Methodology:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking step is used as the starting structure.

-

Choose a suitable force field (e.g., CHARMM36, AMBER) for the protein and generate topology parameters for the (-)-Isomintlactone ligand (e.g., using a server like CGenFF).

-

Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (isothermal-isochoric) ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant.

-

NPT (isothermal-isobaric) ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to allow for the system to reach equilibrium and for meaningful conformational sampling.

-

-

Trajectory Analysis:

-

Analyze the resulting trajectory to evaluate the stability and dynamics of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds between the ligand and receptor over time.

-

-

Data Presentation

All quantitative data generated from the in-silico analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Putative Protein Targets from Reverse Docking

| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) |

| 1 | XXXX | Target A | -9.5 |

| 2 | YYYY | Target B | -9.2 |

| 3 | ZZZZ | Target C | -8.9 |

Table 2: Molecular Docking Results with Top Putative Target

| Pose | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| 1 | -9.5 | TYR123, PHE234, LEU345 | TYR123 (OH) |

| 2 | -9.3 | TYR123, VAL235, ILE346 | - |

| 3 | -9.1 | ALA124, PHE234, LEU345 | - |

Table 3: MD Simulation Stability Metrics (100 ns)

| Metric | Average Value | Standard Deviation |

| Protein RMSD (Å) | 2.1 | 0.3 |

| Ligand RMSD (Å) | 1.5 | 0.4 |

| Radius of Gyration (nm) | 1.8 | 0.1 |

| Ligand-Protein H-Bonds | 1.2 | 0.5 |

Hypothetical Signaling Pathway

Should the target identification and binding analysis suggest a particular receptor class, for instance, a G-protein coupled receptor (GPCR), further investigation into the downstream signaling pathway would be warranted. The following diagram illustrates a generic GPCR signaling cascade that could be modulated by (-)-Isomintlactone.

Figure 3: A hypothetical GPCR signaling pathway potentially modulated by (-)-Isomintlactone.

Conclusion

The in-silico workflow detailed in this guide provides a robust framework for the initial stages of drug discovery for natural products with unknown receptors, such as (-)-Isomintlactone. By systematically applying target identification, molecular docking, and molecular dynamics simulations, researchers can generate testable hypotheses regarding the compound's mechanism of action. The insights gained from these computational studies are invaluable for prioritizing experimental validation efforts, ultimately accelerating the translation of promising natural products into therapeutic candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 5. benthamscience.com [benthamscience.com]

- 6. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 9. Reverse docking: Significance and symbolism [wisdomlib.org]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. researchgate.net [researchgate.net]

- 12. kapsid.com [kapsid.com]

- 13. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 14. m.youtube.com [m.youtube.com]

- 15. LigParGen Server [traken.chem.yale.edu]

- 16. bioinformaticsreview.com [bioinformaticsreview.com]

- 17. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]

An In-depth Technical Guide to the Discovery and History of Mint Lactones in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mint lactones are a class of naturally occurring p-menthane lactones that, despite being present in trace amounts in the essential oils of various Mentha species, play a crucial role in defining the characteristic aroma profile of these commercially significant plants.[1][2] These compounds contribute to the sweet, creamy, coconut, and coumarin-like nuances that round out the potent, minty top notes of peppermint and other mint oils.[1][2] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biosynthesis of mint lactones, along with detailed experimental protocols for their isolation and analysis.

Discovery and Historical Context

The investigation into the nuanced aroma of peppermint oil (Mentha x piperita L.) has a long history, with early research focusing on the major constituents like menthol and menthone. However, it was the pursuit of understanding the subtle yet significant sweet and creamy notes that led to the discovery of a family of trace-level, odor-important compounds: the mint lactones.

One of the most well-characterized of these is (-)-mintlactone , along with its diastereomer (+)-isomintlactone .[1] Later investigations led to the identification of menthofurolactone and its diastereomers as key contributors to the overall flavor profile.[3] These discoveries highlighted the importance of trace components in the sensory perception of essential oils and spurred the development of more sensitive analytical techniques to isolate and identify them.

A pivotal finding in the history of mint lactone research was the identification of menthofuran as a common precursor to this class of compounds.[3] This discovery opened the door to understanding the biosynthetic pathways and the chemical transformations that lead to the formation of these potent odorants.

Chemical Structures and Properties

Mint lactones are characterized by a p-menthane skeleton with a lactone functional group. The subtle variations in their stereochemistry and the position of double bonds give rise to a range of aroma profiles and chemical properties.

Table 1: Key Mint Lactones and their Chemical Properties

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Aroma Description |

| (-)-Mintlactone | (6R,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydro-2(4H)-benzofuranone | C10H14O2 | 166.22 | Sweet, creamy, coumarin-like, coconut |

| (+)-Isomintlactone | (6S,7aR)-3,6-Dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | C10H14O2 | 166.22 | Sweet, coconut, coumarin-like |

| Menthofurolactone | 3,6-Dimethyl-4,5,6,7-tetrahydro-2(3H)-benzofuranone | C10H12O2 | 164.20 | Sweet, milky, coumarinic, phenolic, minty |

Quantitative Analysis of Mint Lactones

The concentration of mint lactones in essential oils can vary significantly depending on the Mentha species, geographical origin, and processing conditions. Due to their trace-level presence, sensitive analytical techniques are required for their quantification.

Table 2: Concentration of Key Mint Lactones in Mentha piperita Essential Oil

| Compound | Concentration Range | Reference |

| Menthofuran | 1.0 - 9.0% | [4] |

| (-)-Mintlactone | Trace - 10.62% (in a specific Moroccan chemotype) | [5] |

| (+)-Isomintlactone | Trace | [1] |

| Menthofurolactone | Trace | [3] |

Note: "Trace" indicates that the compound is present at very low levels, often below the limit of quantification of standard analytical methods without prior concentration steps.

Biosynthesis of Mint Lactones

The biosynthesis of mint lactones is intrinsically linked to the monoterpene metabolic pathway in Mentha species. The pathway begins with geranyl diphosphate and proceeds through a series of enzymatic steps to produce key intermediates, including (+)-pulegone.[6][7]

From (+)-pulegone, a critical branch point occurs. One route leads to the production of menthol, the primary component of peppermint oil. The other route, catalyzed by the cytochrome P450 enzyme menthofuran synthase (MFS) , leads to the formation of (+)-menthofuran.[6][8]

Menthofuran then serves as the precursor for the various mint lactones through a series of oxidative transformations. While the exact enzymatic machinery for this conversion is not fully elucidated, it is understood to be an oxidative process.[3]

Experimental Protocols

Isolation of Mint Lactones using Silica Gel Column Chromatography

This protocol describes the fractionation of mint essential oil to concentrate the lactone fraction.

Materials:

-

Mint essential oil

-

Silica gel (60-120 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Glass chromatography column

-

Cotton wool

-

Collection vials

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the chromatography column.

-

Prepare a slurry of silica gel in hexane and pour it into the column.

-

Allow the silica gel to settle, tapping the column gently to ensure even packing.

-

Drain the excess hexane until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve a known amount of mint essential oil in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane to elute non-polar compounds.

-

Gradually increase the polarity of the mobile phase by adding increasing concentrations of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 v/v).

-

Collect fractions of a fixed volume (e.g., 10 mL) in separate vials.

-

-

Fraction Analysis:

-

Analyze each fraction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the lactones.

-

Combine the lactone-rich fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure to obtain the concentrated lactone fraction.

-

Analysis of Mint Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters for the analysis of mint lactones.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column: A polar column such as a DB-WAX or equivalent is recommended for good separation of these compounds.

GC Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Mode: Splitless or split (e.g., 1:30)

-

Oven Temperature Program:

-

Initial temperature: 40-60 °C, hold for 2 minutes

-

Ramp: 3-5 °C/min to 230-240 °C

-

Final hold: 5-10 minutes

-

-

Transfer Line Temperature: 250 °C

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identification of mint lactones is achieved by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification can be performed using a stable isotope dilution assay (SIDA) with a labeled internal standard for the highest accuracy.[1]

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique to determine the odor activity of individual compounds in a complex mixture.

Procedure:

-

Extract Preparation: Prepare a solvent extract of the mint essential oil.

-

Serial Dilution: Serially dilute the extract with a suitable solvent (e.g., dichloromethane) in a stepwise manner (e.g., 1:1, 1:2, 1:4, etc.).

-

GC-Olfactometry (GC-O): Inject each dilution into a GC-O system. A trained panelist sniffs the effluent from the GC column and records the retention times and odor descriptions of the detected aromas.

-

Flavor Dilution (FD) Factor Determination: The FD factor for each odorant is the highest dilution at which it can still be detected by the panelist. A higher FD factor indicates a more potent odorant.

Conclusion

The discovery and characterization of mint lactones have significantly advanced our understanding of the complex flavor chemistry of mint essential oils. Although present at trace levels, these compounds are crucial for the characteristic sweet and creamy notes of high-quality peppermint oil. The ongoing research into their biosynthesis and the development of refined analytical techniques will continue to be vital for the quality control and development of new applications for these valuable natural products in the flavor, fragrance, and pharmaceutical industries.

References

- 1. Identification and characterization of mint lactones: trace-level odor-important aroma compounds in peppermint oil | IDEALS [ideals.illinois.edu]

- 2. Buy Isomintlactone | 13341-72-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Genetic Manipulation of Biosynthetic Pathways in Mint [frontiersin.org]

- 7. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Menthofuran regulates essential oil biosynthesis in peppermint by controlling a downstream monoterpene reductase - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Isomintlactone molecular formula and weight.

An In-depth Technical Guide on the Molecular Properties of (-)-Isomintlactone

This technical guide provides essential molecular information for (-)-Isomintlactone, a naturally occurring monoterpenoid lactone. The data presented is intended for researchers, scientists, and drug development professionals engaged in studies involving this compound.

Molecular Data Summary

The fundamental molecular properties of (-)-Isomintlactone have been determined and are summarized below. This data is crucial for a variety of experimental and computational applications, including analytical method development, reaction stoichiometry, and molecular modeling.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂[1][2][3][4] |

| Molecular Weight | 166.22 g/mol [1][2][3][4] |

Chemical Information Overview

To visually represent the core chemical data of (-)-Isomintlactone, the following diagram outlines its key molecular identifiers.

Figure 1. Key molecular properties of (-)-Isomintlactone.

References

Olfactory properties of (-)-Isomintlactone and its isomers.

An In-Depth Technical Guide to the Olfactory Properties of (-)-Isomintlactone and Its Isomers

This technical guide provides a detailed overview of the olfactory properties of (-)-isomintlactone and its related isomers, compounds known for their significant contribution to mint and other complex aromas. The content is tailored for researchers, scientists, and professionals in the fields of flavor chemistry, sensory science, and drug development, focusing on the structure-odor relationships, analytical methodologies, and underlying physiological mechanisms.

Introduction to p-Menthane Lactones

(-)-Isomintlactone is a member of the p-menthane lactone family, a group of powerful monoterpenoid odorants.[1] These lactones, including the various isomers of mintlactone and isomintlactone, are naturally occurring components in plants like peppermint (Mentha x piperita) and have also been identified in aged red wines.[1][2] Their potent and often pleasant sensory characteristics make them important targets in flavor and fragrance research. The olfactory perception of these compounds is highly dependent on their stereochemistry, where subtle changes in the spatial arrangement of atoms can lead to significant differences in odor quality and intensity.

Olfactory Characteristics and Quantitative Data

The olfactory profiles of (-)-isomintlactone and its isomers are generally characterized by minty, sweet, and coconut-like notes. While they are recognized as potent odorants with low odor thresholds, specific quantitative threshold values are not widely reported in publicly available literature. Sensory studies often focus on their contribution to a product's overall aroma profile, noting that combinations of these lactones can lead to an enhanced perception of freshness and mint notes.[1][3]

The table below summarizes the known stereoisomers and their reported olfactory properties.

| Compound/Isomer | IUPAC Name | Olfactory Descriptors | Odor Threshold |

| (-)-Isomintlactone | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[4] | Mint-like, Coconut, Sweet, Coumarin-like | Low (Specific value not reported) |

| (+)-Isomintlactone | (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one[5] | Mint-like, Coconut (Often found in combination with other isomers) | Low (Specific value not reported) |

| Mintlactone (isomers) | 3,6-dimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one | Potent, Mint-like | Low (Specific value not reported) |

Experimental Protocols for Olfactory Analysis

The characterization of potent, trace-level odorants like isomintlactone requires specialized analytical techniques that couple chemical separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the primary methodology for identifying odor-active compounds within a complex volatile mixture.[6][7] The technique employs a human assessor as a highly sensitive detector to evaluate the effluent from a gas chromatograph.

Methodology:

-

Sample Preparation: Volatile compounds are extracted from the sample matrix (e.g., essential oil, wine, food product) using methods such as solvent extraction, distillation, or solid-phase microextraction (SPME).

-

Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a capillary column. The column separates the volatile compounds based on their boiling points and polarity.

-

Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector (e.g., Mass Spectrometer, Flame Ionization Detector) for compound identification and quantification, while the other portion is directed to a heated sniffing port.[8]

-

Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the odor port and records the retention time, duration, intensity, and quality (odor description) of any detected smell.

-

Data Correlation: The data from the chemical detector (retention time, mass spectrum) is correlated with the sensory data from the olfactometry analysis to identify the specific compounds responsible for particular odors.

Aroma Extract Dilution Analysis (AEDA)

To quantify the relative potency of the odorants identified by GC-O, Aroma Extract Dilution Analysis (AEDA) is often employed. This method provides a semi-quantitative measure known as the Flavor Dilution (FD) factor, which corresponds to the highest dilution of an extract at which an odorant can still be perceived.

Methodology:

-

Serial Dilution: The initial sample extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, 1:8, etc.).

-

GC-O Analysis of Each Dilution: Each diluted extract is analyzed by a panel of assessors using GC-O.

-

Determination of FD Factor: For each odor-active compound, the FD factor is the highest dilution at which it was last detected by the majority of the panel.

-

Ranking Odorants: Compounds with higher FD factors are considered more potent contributors to the overall aroma of the sample.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the typical experimental workflow for the identification and characterization of odor-active compounds like (-)-isomintlactone.

Caption: Diagram 1: Experimental Workflow for Odorant Analysis.

Structure-Odor Relationship

The relationship between stereoisomerism and olfactory perception is critical. Different spatial arrangements of the same molecule can result in dramatically different interactions with olfactory receptors, leading to distinct odors.

Caption: Diagram 2: Isomerism and Olfactory Perception.

General Olfactory Signaling Pathway

The perception of an odorant like (-)-isomintlactone begins with its interaction with an olfactory receptor (OR) in the nasal epithelium. While the specific OR for this molecule is not yet identified, the subsequent signaling cascade is well-understood.

Caption: Diagram 3: General Olfactory Transduction Cascade.

Conclusion

References

- 1. First identification of three p-menthane lactones and their potential precursor, menthofuran, in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Isomintlactone (FDB014920) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Isomintlactone,(-)- | C10H14O2 | CID 11052015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isomintlactone | C10H14O2 | CID 642876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing Odor Analysis with Gas Chromatography-Olfactometry (GC-O): Recent Breakthroughs and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pfigueiredo.org [pfigueiredo.org]

(-)-Isomintlactone CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Isomintlactone, a naturally occurring monoterpenoid lactone. The document summarizes its chemical identifiers, outlines a representative synthetic protocol, and explores its potential biological activities and associated signaling pathways based on current scientific literature.

Chemical Identifiers and Properties

(-)-Isomintlactone is a chiral molecule with the IUPAC name (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one. Its chemical properties and identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 208841-46-7 | [1] |

| IUPAC Name | (6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Canonical SMILES | C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C | [2] |

| InChI | InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 | [2] |

| InChIKey | VUVQBYIJRDUVHT-IMTBSYHQSA-N | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |

| Solubility | Slightly soluble in water; soluble in oil and ethanol. |

Synthesis of (-)-Isomintlactone

The enantioselective synthesis of (-)-Isomintlactone can be achieved through various synthetic routes.[4][5][6] A representative experimental protocol, based on the transformation of a readily available chiral precursor like (-)-isopulegol, is outlined below. This multi-step synthesis involves key reactions such as ozonolysis, cyclization, and stereoselective reduction.

Experimental Protocol: Representative Synthesis from (-)-Isopulegol

Step 1: Oxidative Cleavage of (-)-Isopulegol

-

Dissolve (-)-isopulegol (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and methanol.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the reaction to warm to room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to yield the crude keto-aldehyde intermediate.

Step 2: Intramolecular Aldol Condensation and Lactonization

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like methanol.

-

Add a base, such as sodium methoxide, to catalyze the intramolecular aldol condensation.

-

Stir the reaction at room temperature until the cyclization is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Acidify the reaction mixture with a mild acid, such as acetic acid, to promote lactonization.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain the enone lactone intermediate.

Step 3: Stereoselective Reduction

-

Dissolve the enone lactone from Step 2 in a suitable solvent, such as ethanol.

-

Add a catalyst for stereoselective hydrogenation, for example, a chiral phosphine-rhodium complex.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude (-)-Isomintlactone by column chromatography to yield the final product.

Note: This is a representative protocol and specific reaction conditions, such as solvent, temperature, and reaction times, may need to be optimized for best results.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of (-)-Isomintlactone are not extensively documented, research on structurally similar terpenoid lactones provides insights into its potential therapeutic effects. Terpenoids with lactone moieties are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

For instance, isoalantolactone, a structurally related sesquiterpenoid lactone, has been shown to exert anti-cancer effects by modulating key cellular signaling pathways.[8] Based on this, a hypothetical mechanism of action for (-)-Isomintlactone can be proposed.

Hypothetical Signaling Pathway Inhibition by (-)-Isomintlactone

It is plausible that (-)-Isomintlactone could inhibit cancer cell proliferation and survival by targeting pathways such as the PI3K/AKT/mTOR and STAT3 signaling cascades. These pathways are frequently dysregulated in various cancers and are crucial for cell growth, proliferation, and apoptosis evasion.

References